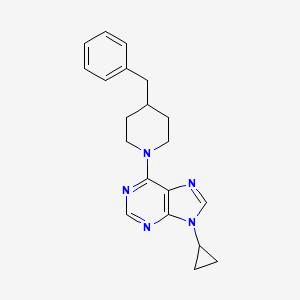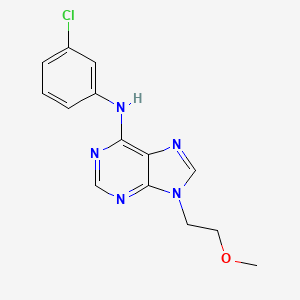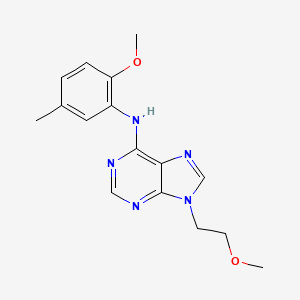
6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core substituted with a benzylpiperidine moiety and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.
作用機序
Target of Action
The compound 6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine is a derivative of benzylpiperidine . Benzylpiperidine derivatives have been found to have high affinity towards sigma-1 receptors (S1R) . S1R is a chaperone protein that modulates various biological functions and is involved in the pathophysiology of several diseases .
Mode of Action
Benzylpiperidine derivatives, such as this compound, act as monoamine releasing agents . They have a selectivity for releasing dopamine versus serotonin, and are most efficacious as releasers of norepinephrine . This interaction with monoamine neurotransmitters can lead to changes in neuronal signaling and ultimately influence behavior and cognition .
Biochemical Pathways
The compound’s interaction with S1R can modulate various biochemical pathways. For instance, it has been found that benzylpiperidine derivatives can prevent β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of neurodegenerative diseases like Alzheimer’s . They can also inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis, another crucial pathway in Alzheimer’s disease .
Pharmacokinetics
Benzylpiperidine derivatives are known to have a fast onset of action and a short duration . This suggests that they are rapidly absorbed and eliminated, which could impact their bioavailability and efficacy.
Result of Action
The interaction of this compound with its targets can lead to various molecular and cellular effects. For instance, it can inhibit the formation of toxic amyloid-beta fibrils, exert neuroprotective action on cells, and inhibit reactive oxygen species generation . These actions can potentially alleviate the symptoms of neurodegenerative diseases and improve cognitive function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and glycine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the Benzylpiperidine Moiety: The benzylpiperidine group is typically attached through nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the purine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the purine core or the benzylpiperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A related compound with a simpler structure, known for its use as a monoamine releasing agent.
1-Benzyl-4-piperidone: Another similar compound used in the synthesis of various pharmaceuticals.
Uniqueness
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine stands out due to its unique combination of a purine core with a benzylpiperidine moiety and a cyclopropyl group
特性
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-9-cyclopropylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-2-4-15(5-3-1)12-16-8-10-24(11-9-16)19-18-20(22-13-21-19)25(14-23-18)17-6-7-17/h1-5,13-14,16-17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQMUHQWZEWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6468116.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468119.png)
![N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468134.png)
![N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468135.png)

![2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B6468145.png)
![9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468157.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468160.png)

![1-ethyl-2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468182.png)
![1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468190.png)
![2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468193.png)
![3-ethoxy-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine](/img/structure/B6468206.png)
![9-(2-methoxyethyl)-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468210.png)
